molecular formula C14H17N5O B7682223 N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide

Numéro de catalogue B7682223
Poids moléculaire: 271.32 g/mol
Clé InChI: ROYVSKZZCZGKTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide, also known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the μ-opioid receptor, which is a protein that plays a crucial role in pain regulation and addiction.

Mécanisme D'action

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide selectively binds to the μ-opioid receptor and blocks its activation by endogenous opioids such as endorphins and exogenous opioids such as morphine. This results in a decrease in the analgesic and euphoric effects of opioids. This compound does not affect the function of other opioid receptors such as the δ-opioid receptor or the κ-opioid receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to decrease the analgesic effects of opioids without affecting their respiratory depressant effects. This suggests that this compound could be used to develop safer pain medications that do not cause respiratory depression. This compound has also been shown to reduce the rewarding effects of opioids, which could be useful in the treatment of opioid addiction.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a highly selective μ-opioid receptor antagonist, which makes it useful for studying the role of this receptor in pain regulation and addiction. This compound is also available in high purity and yield, making it suitable for use in biochemical and pharmacological assays. However, this compound has some limitations for lab experiments. It is relatively expensive and requires specialized equipment and expertise for its synthesis. In addition, it has a short half-life in vivo, which can make it difficult to study its long-term effects.

Orientations Futures

There are several future directions for research on N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of non-addictive pain medications that do not cause respiratory depression. This compound has shown promise in this regard, and further research could lead to the development of new pain medications. Another area of interest is the use of this compound in the treatment of opioid addiction. This compound has been shown to reduce the rewarding effects of opioids, and further research could lead to the development of new addiction treatments. Finally, there is interest in studying the long-term effects of this compound on pain regulation and addiction, as well as its potential side effects.

Méthodes De Synthèse

The synthesis of N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 3-(1-methyl-1,2,4-triazol-3-yl)aniline, which is then reacted with pyrrolidine-1-carboxylic acid to form this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for scientific research applications.

Applications De Recherche Scientifique

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. As a selective μ-opioid receptor antagonist, this compound has been shown to block the effects of opioids such as morphine and fentanyl. This makes it a promising candidate for the development of non-addictive pain medications. This compound has also been shown to reduce the reinforcing effects of opioids, which could be useful in the treatment of opioid addiction.

Propriétés

IUPAC Name

N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-18-10-15-13(17-18)11-5-4-6-12(9-11)16-14(20)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYVSKZZCZGKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.